molecular formula C18H19NO4 B12335319 Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester

Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester

Cat. No.: B12335319
M. Wt: 313.3 g/mol
InChI Key: DGWNBMFTIRTHNJ-INIZCTEOSA-N
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Description

Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester is a derivative of phenylalanine, an essential amino acid that serves as a building block for proteins This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester typically involves the esterification of phenylalanine derivatives. One common method is the reaction of phenylalanine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethanol and a catalyst like sulfuric acid to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylalanine, N-(4-methoxyphenyl)-, methyl ester
  • Phenylalanine, N-(4-methoxyphenyl)-, propyl ester

Uniqueness

Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological molecules. Compared to its methyl and propyl ester counterparts, the ethyl ester may exhibit different solubility and stability properties.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl (2S)-2-(4-methoxyanilino)-3-oxo-3-phenylpropanoate

InChI

InChI=1S/C18H19NO4/c1-3-23-18(21)16(17(20)13-7-5-4-6-8-13)19-14-9-11-15(22-2)12-10-14/h4-12,16,19H,3H2,1-2H3/t16-/m0/s1

InChI Key

DGWNBMFTIRTHNJ-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)[C@H](C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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